Quinolin-8-yl diphenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZXRWOENAACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinolin 8 Yl Diphenylcarbamate and Analogues
Historical Overview of Carbamate (B1207046) Synthesis Relevant to Quinoline (B57606) Derivatives
The foundational chemistry for synthesizing quinoline derivatives has historically relied on a set of named reactions, including the Skraup, Doebner-von Miller, Combes, Friedlander, and Pfitzinger syntheses. nih.govresearchgate.net These methods, while effective for creating the core quinoline scaffold, have often been criticized for their harsh reaction conditions, long reaction times, and use of hazardous reagents. nih.gov
The formation of the carbamate moiety itself traditionally follows several well-established pathways. The most common historical methods include:
The reaction of an alcohol, such as 8-hydroxyquinoline (B1678124), with a pre-formed carbamoyl (B1232498) chloride (e.g., diphenylcarbamoyl chloride) in the presence of a base.
The reaction of an alcohol with an isocyanate.
The treatment of an amine, like 8-aminoquinoline (B160924), with a chloroformate.
These classical approaches provided the essential chemical logic for the attachment of a carbamate functional group to a quinoline ring, paving the way for the development of more refined and efficient synthetic routes.
Contemporary Synthetic Routes for Quinolin-8-yl Diphenylcarbamate
Modern synthetic chemistry offers a variety of advanced methods for the preparation of this compound, focusing on efficiency, selectivity, and sustainability.
The most straightforward contemporary method for synthesizing quinoline-O-carbamates involves the direct reaction of a hydroxyl-substituted quinoline with a carbamoyl chloride. A representative example is the synthesis of Quinolin-8-yl dimethylcarbamate, an analogue of the target compound. In this procedure, 8-hydroxyquinoline is treated with dimethylcarbamoyl chloride to yield the final product. nih.gov This reaction highlights a direct and efficient pathway to O-linked quinoline carbamates.
An alternative strategy begins with 8-aminoquinoline as the starting material. In one documented synthesis, 8-aminoquinoline was reacted with 2,2,2-trichloroethyl carbonochloridate (B8618190) in the presence of a base to form 2,2,2-trichloroethyl quinolin-8-ylcarbamate, a key intermediate that can be further modified. nih.gov This demonstrates the versatility of using different functionalized quinoline precursors to access the carbamate linkage.
Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. Several catalytic strategies are relevant to the synthesis of this compound and its analogues.
Rhodium-Catalyzed Synthesis : A sophisticated route to 8-aminoquinolines, the precursors for many carbamate derivatives, involves the Rh(III)-catalyzed C-H amidation of quinoline N-oxides. nih.govibs.re.kr This method can be performed using pre-generated N-chlorocarbamates or, more conveniently, as a two-step, one-pot process that starts directly from carbamates and a chlorinating agent. ibs.re.kr This approach is scalable and proceeds under mild conditions. nih.gov
Cobalt and Ruthenium Catalysis : Other first-row transition metals have also been employed. For instance, cobalt has been used to catalyze the direct carbonylation of aminoquinoline benzamides, showcasing the power of directed C-H activation on the quinoline scaffold. acs.org Similarly, ruthenium catalysts like the Grubbs II complex have been used for cross-metathesis reactions to synthesize N-(quinolin-8-yl) alkenyl amides, a related class of compounds. nih.gov
General Metal-Catalyzed Coupling : Patents have described the general use of metal-catalyzed coupling reactions to prepare quinoline-substituted carbamates, underscoring the industrial relevance of these advanced methods. google.com
In response to growing environmental concerns, green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives. nih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include:
Microwave and Ultrasound Irradiation : The use of microwave researchgate.netnih.govresearchgate.net and ultrasound nih.gov energy can dramatically reduce reaction times and improve yields compared to conventional heating.
One-Pot Reactions : Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, minimizes the need for intermediate purification steps, thereby saving solvents and reducing waste. researchgate.netibs.re.kr
Green Catalysts and Solvents : There is a move towards using more environmentally benign organocatalysts, such as p-toluenesulfonic acid, and greener solvents like ethanol (B145695) and water. researchgate.net These methods stand in contrast to classical routes that often require toxic reagents and volatile organic solvents. nih.govresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, and temperature. For example, the synthesis of quinoline derivatives has been performed in a range of solvents, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and pyridine (B92270), with bases such as diisopropylethylamine (i-Pr2NEt) and potassium carbonate (K2CO3) being commonly used. nih.govnih.gov
The move from multi-step procedures to optimized one-pot syntheses represents a significant enhancement in efficiency. For example, the Rh(III)-catalyzed synthesis of 8-amidoquinolines was effectively performed as a sequential one-pot process, yielding the desired product in 96% yield without the need to isolate the reactive intermediate. ibs.re.kr
Below is a table summarizing various reaction conditions used in the synthesis of quinoline carbamate precursors and analogues.
| Starting Material | Reagent(s) | Catalyst | Base | Solvent | Conditions | Product | Yield | Ref |
| 8-Hydroxyquinoline | Dimethylcarbamoyl chloride | - | - | - | - | Quinolin-8-yl dimethylcarbamate | 51% | nih.gov |
| 8-Aminoquinoline | 2,2,2-Trichloroethyl carbonochloridate | - | i-Pr2NEt | THF | Room Temp, 4h | 2,2,2-Trichloroethyl quinolin-8-ylcarbamate | 95% | nih.gov |
| Quinoline N-oxide | Benzyl carbamate, TCCA | [{Cp*RhCl2}2] | - | Methanol | 50°C, 12h | N-Benzyl-N-(quinolin-8-yl)carbamate | 96% | ibs.re.kr |
| 8-Hydroxy-2-methylquinoline | Alkyl halide | - | Base | DMF | Room Temp | 8-Alkoxy-substituted quinaldine | >80% | nih.gov |
Purification and Isolation Techniques for this compound
After the chemical synthesis is complete, a multi-step process is required to isolate and purify the target compound.
The initial work-up typically involves quenching the reaction, followed by extraction into an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH2Cl2). The organic layer is then washed with water and brine to remove inorganic impurities and dried over an agent such as magnesium sulfate (B86663) (MgSO4). nih.gov
Purification and Characterization Methods
| Technique | Purpose | Examples/Details | References |
| Flash Column Chromatography | Primary purification of the crude product. | Performed on silica (B1680970) gel. Eluent systems can be optimized, e.g., 2% Methanol in Dichloromethane. | nih.govnih.govresearchgate.net |
| Preparative TLC (PTLC) | Purification of smaller scale reactions. | - | nih.gov |
| Filtration/Washing | Removal of solid impurities or isolation of a solid product. | Product filtered and washed with water. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | To assess the final purity of the compound. | Used to determine purity percentage (e.g., 97.5%). | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecule. | 1H NMR and 13C NMR are standard. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Electrospray Ionization (ESI) is a common technique. | nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | - | researchgate.net |
| Elemental Analysis | To confirm the elemental composition (C, H, N). | - | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of Quinolin 8 Yl Diphenylcarbamate
Spectroscopic Methodologies for Detailed Structural Characterization
Spectroscopy offers a powerful, non-destructive lens to probe the intramolecular features of Quinolin-8-yl diphenylcarbamate. Advanced techniques provide detailed insights into its vibrational modes, bonding environment, and the spatial arrangement of its atoms.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a sensitive probe of the molecular "fingerprint" of a compound. nih.gov For this compound, these methods are instrumental in identifying characteristic functional groups and understanding the conformational nuances of the carbamate (B1207046) linkage.
The carbamate group (–O–C(=O)–N–) has several key vibrational modes. The most prominent is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. In carbamates, this band typically appears in the infrared spectrum between 1700 and 1730 cm⁻¹. The exact position can provide clues about conjugation and hydrogen bonding. The C-N stretching and N-H bending (if applicable, though not in this specific N,N-disubstituted carbamate) vibrations also provide valuable structural information. mdpi.com
Density Functional Theory (DFT) calculations are often employed to complement experimental spectra, allowing for the precise assignment of observed vibrational bands to specific atomic motions. scirp.org For a complete assignment, the theoretical wavenumber values can be fitted to the experimental data. scirp.org
Table 1: Characteristic Vibrational Frequencies for this compound and Related Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| C=O Stretch (Carbamate) | 1700 - 1730 | Strong intensity in IR; sensitive to electronic effects. |
| C-N Stretch (Carbamate) | 880 - 1250 | Can be coupled with other vibrations. mdpi.com |
| C-O-C Asymmetric Stretch | 1200 - 1300 | Characteristic of the ester-like linkage. |
| Quinoline (B57606) Ring Breathing | ~1500 - 1600 | Multiple bands corresponding to C=C and C=N stretching. |
Note: The data in this table is illustrative and based on typical values for carbamate and quinoline functionalities.
While standard ¹H and ¹³C NMR are fundamental for basic identification, advanced multi-dimensional NMR techniques are required to unravel the complex spatial relationships and conformational dynamics of this compound. researchgate.net
The carbamate C–N bond possesses a partial double bond character due to resonance, which can lead to restricted rotation and the potential for syn and anti conformers. nih.govacs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons, providing definitive evidence for the preferred conformation in solution. For instance, a NOE correlation between a proton on one of the N-phenyl rings and a proton on the quinoline moiety would help define the molecule's three-dimensional shape.
Two-dimensional correlation experiments are essential for unambiguous signal assignment, which is particularly important for the overlapping aromatic regions of the quinoline and diphenyl groups. ijpsdronline.com
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to trace out the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the quinoline, carbamate, and phenyl fragments of the molecule. ijpsdronline.comipb.pt
Unusual concentration-dependent chemical shift changes in the ¹H-NMR spectra of quinolines can occur due to π-π stacking interactions between molecules in solution, an effect that can be systematically studied to understand intermolecular associations. uncw.edu
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Key Correlation Experiments |
|---|---|---|---|
| Quinoline Protons | ¹H | 7.5 - 9.0 | COSY, NOESY |
| Phenyl Protons | ¹H | 7.0 - 7.5 | COSY, NOESY |
| Quinoline Carbons | ¹³C | 110 - 150 | HSQC, HMBC |
| Phenyl Carbons | ¹³C | 120 - 145 | HSQC, HMBC |
Note: These are estimated chemical shift ranges. Actual values depend on the solvent and experimental conditions.
X-ray Crystallographic Studies on this compound Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. mdpi.com A crystal structure for Quinolin-8-yl phenylcarbamate has been reported, providing a foundation for detailed analysis. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgias.ac.in In carbamate-containing structures, N–H···O hydrogen bonds are often dominant synthons that guide the crystal architecture. nih.gov However, in the N,N-disubstituted this compound, classical hydrogen bond donors are absent.
Therefore, weaker interactions become critical in directing the supramolecular assembly. These include:
C–H···O interactions: Weak hydrogen bonds between carbon-hydrogen donors and the carbamate oxygen acceptor.
π–π stacking: Interactions between the aromatic quinoline and phenyl rings. These can be offset or face-to-face and significantly contribute to crystal stability.
C–H···π interactions: Where a C-H bond points towards the face of an aromatic ring. nih.gov
Analysis of the crystal structure of related compounds, such as quinolin-8-yl 4-chlorobenzoate, reveals that the dihedral angle between the quinoline and phenyl moieties is a key conformational parameter, with values near 90° suggesting an orthogonal arrangement. mdpi.com The study of these interactions is fundamental to crystal engineering, which aims to design solids with specific properties based on an understanding of molecular recognition in the solid state. ias.ac.in
Table 3: Key Crystallographic and Intermolecular Interaction Data
| Parameter | Description | Typical Values / Observations |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Dihedral Angle | Angle between the quinoline and a phenyl ring plane. | Can indicate molecular conformation (e.g., ~89°). mdpi.com |
| π-π Stacking Distance | Centroid-to-centroid distance between aromatic rings. | 3.5 - 4.0 Å |
Note: Specific data would be derived from the CCDC entry (697831) for Quinolin-8-yl phenylcarbamate. nih.gov
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. nih.govresearchgate.net These different forms arise from variations in molecular conformation or crystal packing and can have distinct physical properties. Carbamate compounds are known to exhibit polymorphism, where different arrangements of the same supramolecular synthons can occur, often driven by subtle differences in weaker interactions involving phenyl rings. researchgate.net
The characterization of potential polymorphs of this compound would involve a variety of analytical methods:
Powder X-ray Diffraction (PXRD): Each polymorph will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): Polymorphs typically have different melting points and heats of fusion.
Vibrational Spectroscopy (IR/Raman): Subtle changes in the molecular environment between polymorphs can lead to detectable shifts in vibrational frequencies. nih.gov
While specific polymorphs of this compound have not been reported in the reviewed literature, the potential for their existence is high given the conformational flexibility of the molecule and the known behavior of related carbamates. nih.govresearchgate.net
Theoretical and Computational Approaches to Molecular Structure
Computational chemistry provides powerful tools to predict and rationalize the structural and electronic properties of molecules, complementing experimental findings. iaea.org Density Functional Theory (DFT) is a widely used method for this purpose.
For this compound, computational studies can:
Determine Stable Conformers: By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-O and C-N bonds), the lowest energy (most stable) conformations can be identified. Studies on similar quinoline derivatives have successfully determined stable conformers in the gas phase. scirp.org
Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies. Comparing these predicted values with experimental data aids in the definitive assignment of spectra. scirp.orgmdpi.com
Analyze Electronic Structure: The calculation of frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's electronic properties and reactivity. For instance, the HOMO-LUMO energy gap is related to chemical stability. scirp.org
Model Intermolecular Interactions: The nature and energy of interactions observed in the crystal lattice, such as π–π stacking and weak hydrogen bonds, can be quantified and analyzed using computational models.
Table 4: Comparison of Experimental and Computational Data for Quinoline Derivatives
| Property | Experimental Method | Computational Method | Typical Correlation |
|---|---|---|---|
| Vibrational Frequencies (cm⁻¹) | FT-IR, Raman | DFT (e.g., B3LYP/6-311++G**) | Good, often requires a scaling factor. scirp.org |
| ¹³C Chemical Shifts (ppm) | ¹³C NMR | GIAO-DFT | Linear correlation allows for reliable prediction. iaea.org |
| Molecular Geometry | X-ray Crystallography | DFT Geometry Optimization | Excellent agreement for bond lengths and angles. |
This table illustrates the synergy between experimental and theoretical methods in structural elucidation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and bonding characteristics of this compound. This method allows for a detailed analysis of the molecule's quantum chemical properties, providing insights into its stability, reactivity, and intramolecular interactions. DFT calculations are typically performed using a specific functional and basis set to achieve a balance between computational cost and accuracy. For molecules like this compound, hybrid functionals such as B3LYP are commonly employed in conjunction with a basis set like 6-31+G(d,p), which has been shown to provide reliable results for organic molecules. nih.gov
The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, a wealth of information about the electronic properties can be extracted. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. rsc.org
A summary of typical parameters and results from a DFT study of a quinoline derivative is presented in the interactive table below.
Interactive Data Table: Representative DFT Calculation Parameters and Results for a Quinoline Derivative
| Parameter | Value/Result | Description |
|---|---|---|
| Software | Gaussian 09 | A widely used quantum chemistry software package. |
| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net |
| Basis Set | 6-31+G(d,p) | A Pople-style basis set that includes diffuse and polarization functions, suitable for describing the electronic structure of organic molecules. nih.gov |
| Optimized Geometry | (Coordinates) | The three-dimensional arrangement of atoms corresponding to the minimum energy structure. |
| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, which is a measure of the molecule's chemical reactivity. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational space of this compound and understand its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule, the stability of different conformations, and the transitions between them. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. tandfonline.comnih.govtandfonline.com
An MD simulation begins with the generation of an initial structure of the molecule, which is then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, such as CHARMM36 or AMBER, which is a set of empirical potential energy functions. mdpi.com The system is then subjected to a period of equilibration, during which the temperature and pressure are brought to the desired values. Following equilibration, a production simulation is run for a specific duration, typically on the order of nanoseconds to microseconds, during which the trajectory of each atom is recorded. mdpi.comnih.gov
The following interactive table summarizes typical parameters used in an MD simulation of a quinoline derivative.
Interactive Data Table: Representative MD Simulation Parameters for a Quinoline Derivative
| Parameter | Value/Setting | Description |
|---|---|---|
| Software | NAMD, GROMACS | Commonly used software packages for performing molecular dynamics simulations. mdpi.com |
| Force Field | CHARMM36, AMBER | A set of empirical energy functions used to calculate the forces between atoms in the system. mdpi.com |
| Solvent | TIP3P Water | A model for water molecules used to solvate the molecule in the simulation box. |
| Ensemble | NPT (Isothermal-Isobaric) | The thermodynamic ensemble used, where the number of particles (N), pressure (P), and temperature (T) are kept constant. |
| Temperature | 300 K | The temperature at which the simulation is run, typically close to room temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run, typically atmospheric pressure. |
| Simulation Time | 100 ns | The total duration of the production simulation. mdpi.com |
| Time Step | 2 fs | The time interval between successive steps in the simulation. |
Reactivity and Chemical Transformations of Quinolin 8 Yl Diphenylcarbamate
Hydrolytic Stability and Degradation Pathways
The stability of Quinolin-8-yl diphenylcarbamate in aqueous environments is a critical aspect of its chemical profile. Hydrolysis, the cleavage of chemical bonds by the addition of water, represents a primary degradation pathway for this molecule, targeting the carbamate (B1207046) ester linkage. This process can be influenced by pH and the presence of enzymes.
The hydrolysis of aryl carbamates, such as this compound, is significantly dependent on the pH of the solution. The reaction can proceed through different mechanisms under acidic, neutral, and alkaline conditions.
Under neutral and acidic conditions, the hydrolysis of carbamates can be slow. For some carbamates, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com However, for carbamates with a basic nitrogen atom within their structure, like the quinoline (B57606) nitrogen, protonation can occur there, potentially altering the reaction pathway. For certain benzimidazolylcarbamates, it has been observed that at a pH below 4, the reaction proceeds via a bimolecular attack of water on the N-protonated substrate. scielo.br
In alkaline conditions, the hydrolysis of N-phenylcarbamates is significantly accelerated. rsc.org The mechanism often shifts to an elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. This process involves the deprotonation of the carbamate nitrogen by a hydroxide (B78521) ion to form an anionic intermediate. This is followed by the rate-determining elimination of the phenolate (B1203915) leaving group (in this case, the quinolin-8-olate anion) to form a phenyl isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decarboxylates to yield aniline (B41778) and carbon dioxide. rsc.org The rate of this base-mediated hydrolysis is directly proportional to the hydroxide ion concentration. rsc.orgclemson.edu
An alternative mechanism in basic solution is the bimolecular acyl substitution (BAc2), where the hydroxide ion directly attacks the carbonyl carbon. scielo.br The prevalence of the E1cB versus the BAc2 mechanism depends on factors such as the stability of the leaving group and the acidity of the N-H proton. For secondary carbamates like this compound, the E1cB mechanism is often favored, especially with a good leaving group. scielo.brrsc.org
Table 1: Expected Hydrolysis Behavior of this compound at Different pH Values
| pH Range | Dominant Species/Catalyst | Likely Mechanism | Relative Rate | Primary Products |
| Acidic (pH < 4) | H₃O⁺ | Acid-Catalysis (BAc2) | Slow | 8-Hydroxyquinoline (B1678124), Diphenylamine, CO₂ |
| Neutral (pH ~7) | H₂O | Neutral Hydrolysis | Very Slow | 8-Hydroxyquinoline, Diphenylamine, CO₂ |
| Alkaline (pH > 8) | OH⁻ | E1cB or BAc2 | Fast | 8-Hydroxyquinoline, Diphenylamine, CO₂ |
This table is based on the general reactivity of aryl carbamates; specific kinetic data for this compound is not available in the provided search results.
The carbamate linkage in this compound is a potential substrate for enzymatic hydrolysis. Carboxylesterases (EC 3.1.1), a broad class of enzymes that catalyze the cleavage of ester bonds, are known to hydrolyze carbamates. plos.orgnih.gov This enzymatic degradation is a key process in the metabolism of many carbamate-containing pesticides and pharmaceuticals. plos.orgnih.gov
Lipases, which are a subclass of esterases, have been shown to catalyze the degradation of carbamates. plos.orgnih.gov Studies on staphylococcal lipases using p-nitrophenyl N-alkylcarbamates as substrates have demonstrated that these enzymes are reversibly inhibited through the carbamylation of their active site serine residue, followed by a slow hydrolysis (decarbamylation) step. nih.gov The rate of this enzymatic reaction can be influenced by the structure of the carbamate. nih.gov For instance, a 2023 study on quinoline-O-carbamate derivatives found that their ability to inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) depended on the substitution pattern on both the quinoline ring and the carbamate nitrogen. nih.gov Specifically, compounds with the carbamate moiety at the 8-position of the quinoline ring were potent and selective inhibitors of AChE. nih.gov This inhibitory activity implies a direct interaction with the enzyme's active site, which is the first step in enzymatic hydrolysis.
The initial step of enzymatic degradation by serine hydrolases like cholinesterases involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate, leading to the formation of a transient carbamylated enzyme intermediate and the release of the alcohol moiety (8-hydroxyquinoline). nih.govnih.gov The subsequent hydrolysis of this intermediate regenerates the active enzyme. nih.gov
Table 2: Enzymes and Enzyme Classes Known to Degrade Carbamates
| Enzyme/Class | Example Substrates | General Role |
| Carboxylesterases | Pesticide Carbamates, Polyurethanes | Primary hydrolytic degradation. plos.orgnih.gov |
| Lipases | p-Nitrophenyl N-alkylcarbamates | Hydrolysis via carbamylation of active site. nih.gov |
| Acetylcholinesterase (AChE) | Quinoline-O-carbamates, Acetylcholine | Inhibition and potential slow hydrolysis. nih.gov |
| Butyrylcholinesterase (BuChE) | Quinoline-O-carbamates, various esters | Inhibition and potential slow hydrolysis. nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring
The quinoline ring system in this compound can undergo both electrophilic and nucleophilic substitution reactions, though the positions of these reactions are highly directed by the electronic nature of the fused ring system.
Electrophilic aromatic substitution (EAS) on quinoline typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The most favored positions for electrophilic attack are C5 and C8, as the cationic intermediates formed are more stable. pjsir.org In this compound, the C8 position is already substituted. The carbamate group at C8, being an oxygen-linked substituent, is an ortho-, para-director. Therefore, it would activate the C7 (ortho) and C5 (para) positions and direct incoming electrophiles to these sites. A study on the halogenation of 8-substituted quinolines using trihaloisocyanuric acids demonstrated the exclusive C5-halogenation for a variety of substrates, including those with amide, urea, and O-alkyl substituents at the C8 position. rsc.org This confirms that electrophilic substitution on 8-substituted quinolines preferentially occurs at the C5 position. rsc.org
Nucleophilic aromatic substitution (NAS) on quinoline, conversely, occurs on the electron-deficient pyridine ring. The electron-withdrawing effect of the nitrogen atom makes the C2 and C4 positions susceptible to attack by nucleophiles. The substitution generally proceeds via an addition-elimination mechanism. The presence of the diphenylcarbamate group at C8 is not expected to significantly alter this inherent reactivity pattern, as it is distant from the C2 and C4 positions.
Table 3: Summary of Substitution Reactions on the Quinoline Ring of this compound
| Reaction Type | Reagent Type | Preferred Position(s) | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺) | C5, C7 | Benzene ring is more electron-rich; C8-O-carbamate directs to ortho (C7) and para (C5) positions. pjsir.orgrsc.org |
| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, OR⁻) | C2, C4 | Pyridine ring is electron-deficient due to the nitrogen atom. |
Reactions at the Carbamate Moiety
The carbamate group (-O-CO-N<) is a versatile functional group that can undergo several important transformations, including transcarbamoylation, reduction, and oxidation.
Transcarbamoylation is a reaction in which the alcohol or amine portion of a carbamate is exchanged with another alcohol or amine. This reaction is of significant interest for the synthesis and recycling of polyurethanes. nih.gov For this compound, this would involve the displacement of 8-hydroxyquinoline by another nucleophile, such as an alcohol (R'-OH) or an amine (R'-NH₂), to form a new carbamate.
The reaction can be catalyzed by various agents, including bases (e.g., potassium hydroxide, t-BuOK) and metal catalysts (e.g., titanium(IV) isopropoxide, zinc acetate). nih.gov The process allows for the conversion of one carbamate into another under relatively mild conditions. nih.gov This reactivity could be harnessed to modify the structure of the parent compound or to synthesize new derivatives by reacting this compound with different alcohols or amines in the presence of a suitable catalyst.
Table 4: Common Catalysts for Transcarbamoylation Reactions
| Catalyst Type | Examples |
| Inorganic Bases | KOH, NaOH, LiOH |
| Organic Bases | t-BuOK, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Metal Catalysts | Titanium(IV) isopropoxide, Lanthanum(III) salts, Zinc acetate (B1210297) |
Source: nih.gov
The carbamate moiety and the quinoline ring can be targeted by reductive and oxidative processes.
The reduction of carbamates can be complex. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the carbamate group. The mechanism may involve the initial addition of a hydride to the carbonyl, followed by the loss of the alkoxide leaving group to form an isocyanate, which is then further reduced. reddit.com Alternatively, nickel-catalyzed decarboxylation of aryl carbamates has been developed as a method to convert phenols (via their carbamate derivatives) into aromatic amines, with carbon dioxide as the only byproduct. acs.org Applying this to this compound would theoretically lead to the formation of 8-(diphenylamino)quinoline.
The oxidation of this compound could occur at several sites. The quinoline nitrogen can be oxidized by peroxy acids to form the corresponding Quinoline N-oxide. The phenyl rings or the quinoline ring system could undergo oxidation under harsher conditions, leading to ring-opening or the formation of hydroxylated derivatives. The electrochemical oxidation of the carbamate pesticide aminocarb (B1665979) has been shown to proceed via a four-electron oxidation at aliphatic sites on the molecule. consensus.app While this compound lacks such aliphatic sites on its core structure, this indicates that the carbamate nitrogen and associated aromatic rings could be susceptible to oxidative transformation under specific conditions.
Complexation and Coordination Chemistry with Metal Centers
The coordination chemistry of this compound is fundamentally dictated by the presence of two key donor sites: the nitrogen atom of the quinoline ring and the oxygen atom of the carbamate carbonyl group. This arrangement allows the molecule to function as a bidentate chelating ligand, a behavior well-established for the parent compound, 8-hydroxyquinoline (8-HQ) and its derivatives. dovepress.comresearchgate.netrroij.comscispace.comnih.gov The replacement of the hydroxyl proton in 8-HQ with the diphenylcarbamoyl group in this compound modifies the electronic and steric properties of the ligand, which in turn influences its interaction with metal centers.
While specific studies focusing exclusively on the complexation of this compound are limited, its coordination behavior can be inferred from the extensive research on related 8-substituted quinoline ligands. The nitrogen atom of the quinoline ring acts as a Lewis base, readily donating its lone pair of electrons to a metal ion. Simultaneously, the carbonyl oxygen of the carbamate group can coordinate to the same metal center, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature for ligands of this type. researchgate.net
The nature of the metal ion, its oxidation state, and the solvent system employed can influence the stoichiometry and geometry of the resulting metal complexes. For instance, with divalent transition metal ions, it is common to observe the formation of complexes with a 1:2 metal-to-ligand ratio, leading to octahedral or square planar geometries, analogous to the complexes formed with 8-hydroxyquinoline. rroij.com
A series of novel quinoline-O-carbamate derivatives, including those with the carbamate functionality at the 8-position, have been synthesized and evaluated for their biological activity. nih.govnih.gov While the primary focus of these studies was not on coordination chemistry, the synthetic procedures often involve metal-catalyzed reactions, and the molecular modeling studies provide insights into the potential binding interactions of the quinoline and carbamate moieties. nih.gov
Table 1: Predicted Coordination Properties of this compound with Various Metal Ions
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Coordination Geometry | Notes |
| Cu(II) | 1:1 or 1:2 | Square Planar, Distorted Octahedral | The Jahn-Teller effect often leads to distorted geometries. |
| Ni(II) | 1:2 | Octahedral | Can also form square planar complexes, depending on the ligand field strength. |
| Zn(II) | 1:2 | Tetrahedral, Octahedral | The d10 configuration allows for more flexible coordination geometries. |
| Co(II) | 1:2 | Octahedral | High-spin and low-spin complexes are possible. |
| Pd(II) | 1:2 | Square Planar | Favors square planar geometry due to its d8 electron configuration. |
| Pt(II) | 1:2 | Square Planar | Similar to Pd(II), strongly prefers square planar coordination. |
| Fe(III) | 1:2 or 1:3 | Octahedral | The higher charge often leads to higher coordination numbers. |
| Ru(II/III) | 1:2 | Octahedral | Readily forms stable octahedral complexes. |
This table is based on the known coordination chemistry of 8-hydroxyquinoline and related N,O-bidentate ligands and represents predicted behavior in the absence of direct experimental data for this compound.
Ligand Binding Studies and Chelation Mechanism
The chelation of this compound to a metal center involves the concerted interaction of the quinoline nitrogen and the carbamate oxygen. The mechanism is analogous to that of other 8-substituted quinoline ligands. Upon approach of a metal ion, the lone pair of electrons on the quinoline nitrogen initiates the coordination. This is followed by the coordination of the carbonyl oxygen atom, leading to the formation of a stable five-membered chelate ring.
The stability of the resulting metal complex is influenced by several factors, including the Lewis acidity of the metal ion, the basicity of the donor atoms, and the chelate effect. The diphenylamino group on the carbamate moiety can exert a significant electronic effect on the carbonyl oxygen's donor strength. The electron-withdrawing nature of the two phenyl rings may slightly reduce the electron density on the carbonyl oxygen compared to a simple alkyl-substituted carbamate, potentially affecting the binding affinity.
Spectroscopic techniques are invaluable in studying ligand binding and chelation. In the infrared (IR) spectrum, the C=O stretching frequency of the carbamate group is expected to shift to a lower wavenumber upon coordination to a metal center, indicative of the weakening of the C=O bond due to electron donation to the metal. Similarly, changes in the vibrational modes of the quinoline ring would be observed. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of chelation, with shifts in the resonances of the protons on the quinoline and phenyl rings upon complexation.
Computational studies, such as Density Functional Theory (DFT), can provide further insights into the chelation mechanism and the electronic structure of the resulting complexes. nih.gov Molecular modeling of related quinoline-O-carbamate derivatives has shown interactions between the quinoline ring and amino acid residues in proteins, highlighting the potential for this scaffold to participate in various binding events. nih.gov
Table 2: Expected Spectroscopic Changes upon Complexation of this compound
| Spectroscopic Technique | Observable Change | Interpretation |
| Infrared (IR) Spectroscopy | Shift of the ν(C=O) band to lower frequency | Weakening of the C=O bond upon coordination of the carbonyl oxygen to the metal center. |
| Changes in the quinoline ring vibrations | Perturbation of the electronic structure of the quinoline ring upon coordination of the nitrogen atom. | |
| 1H NMR Spectroscopy | Downfield or upfield shifts of quinoline and phenyl protons | Alteration of the electronic environment of the ligand upon coordination. |
| Broadening of signals | Dynamic exchange processes or paramagnetic effects (for paramagnetic metal ions). | |
| UV-Visible Spectroscopy | Shift in λmax of ligand-based transitions | Perturbation of the π-system of the ligand upon metal coordination. |
| Appearance of new charge-transfer bands | Ligand-to-metal or metal-to-ligand charge transfer transitions. |
This table presents anticipated spectroscopic shifts based on the behavior of similar chelating ligands. Specific values would depend on the metal ion and the experimental conditions.
Supramolecular Assembly Formation
The structure of this compound, with its planar quinoline moiety and the bulky diphenylcarbamate group, lends itself to the formation of supramolecular assemblies through non-covalent interactions. While direct studies on the supramolecular chemistry of this specific compound are not extensively reported, the behavior of related quinoline derivatives provides a strong indication of its potential in this area.
Intermolecular interactions such as π-π stacking between the quinoline rings of adjacent molecules can play a significant role in the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.com The presence of the two phenyl rings on the carbamate group introduces additional possibilities for aromatic interactions, including offset π-π stacking and C-H···π interactions.
Furthermore, when coordinated to metal centers, the resulting complexes can act as building blocks for larger supramolecular structures. The geometry of the metal complex, the nature of any ancillary ligands, and the presence of counter-ions can all direct the assembly process. For example, square planar complexes could stack to form columnar structures, while octahedral complexes can form more intricate three-dimensional frameworks through bridging ligands or hydrogen bonding.
The formation of such supramolecular architectures can have a profound impact on the material properties of the resulting compounds, including their solubility, thermal stability, and photophysical characteristics. The ability to control the assembly of these molecules through careful selection of the metal ion and reaction conditions is a key area of interest in materials science and crystal engineering.
Theoretical and Computational Studies on Quinolin 8 Yl Diphenylcarbamate
Electronic Structure and Reactivity Descriptors: A Knowledge Gap
A fundamental understanding of a molecule's reactivity and kinetic stability can be derived from its electronic properties. Key descriptors, including frontier molecular orbitals, electrostatic potential surfaces, and Fukui functions, are instrumental in this regard. Yet, specific data for Quinolin-8-yl diphenylcarbamate is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a molecule's electron-donating and accepting capabilities, as well as its kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Without dedicated computational studies, the specific HOMO-LUMO energies for this compound remain undetermined.
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The EPS map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, offering insights into potential reaction pathways. For this compound, which contains electronegative oxygen and nitrogen atoms, an EPS map would likely reveal negative potential in these regions. However, precise computational mapping has not been published.
Fukui Functions and Local Reactivity Indices
To quantify the reactivity of specific atomic sites within a molecule, chemists turn to Fukui functions and local reactivity indices. These descriptors pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of these indices for this compound would provide a more granular understanding of its chemical behavior, but such data is currently unavailable.
Conformational Landscapes and Energy Barriers
The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation, leading to various possible conformations, each with a distinct energy level. A comprehensive conformational analysis would identify the most stable (lowest energy) conformer and the energy barriers between different conformations. This information is critical for understanding its biological activity and physical properties, yet detailed studies on its conformational landscape are lacking.
Solvation Effects on Molecular Structure and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these solvation effects, providing a more realistic picture of the molecule's behavior in solution. How the polarity of a solvent might alter the electronic structure and conformational preferences of this compound is a key question that remains unanswered due to the absence of specific solvation studies.
Computational Prediction of Molecular Descriptors and QSPR Modeling
Quantitative Structure-Property Relationship (QSPR) modeling uses computational descriptors to predict the physical, chemical, and biological properties of compounds. This approach can accelerate drug discovery and materials science by estimating properties without the need for extensive experimental work. The development of a QSPR model for carbamates could include this compound, but at present, specific QSPR studies focused on this compound are not found in the literature.
Mechanistic Investigations of Quinolin 8 Yl Diphenylcarbamate Interactions at the Molecular Level Non Clinical Focus
In Vitro Enzyme Inhibition Kinetics and Mechanism
The quinoline (B57606) scaffold is a common feature in a multitude of enzyme inhibitors. Research into analogous compounds provides a framework for hypothesizing the potential enzymatic inhibitory activity of Quinolin-8-yl diphenylcarbamate.
Studies on various quinoline derivatives have established their potential as potent enzyme inhibitors. For instance, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) for the most active of these compounds were in the nanomolar range, indicating high-affinity binding.
Similarly, a series of quinoline-O-carbamate derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov One of the more potent dual inhibitors in this series, compound 3f , exhibited IC50 values of 1.3 µM for eeAChE and 0.81 µM for eqBuChE. nih.gov Another compound, 3m , which also has the carbamate (B1207046) fragment at the 8-position of the quinoline ring, showed good selective inhibitory activity against eeAChE with an IC50 value of 6.5 µM. nih.gov
While these values are for related but distinct molecules, they underscore the potential for quinolin-8-yl carbamates to exhibit significant enzyme inhibition. The specific IC50 and Ki values for this compound would require direct experimental determination.
Table 1: Inhibition Constants (Ki) of 8-Substituted Quinoline-2-Carboxamides Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) |
|---|---|---|---|
| 5a | - | 88.4 | - |
| 5b | - | 85.7 | - |
| 5h | 61.9 | 33.0 | - |
Data sourced from studies on related 8-substituted quinoline-2-carboxamides and not this compound.
The mode of enzyme inhibition, whether at the active site or an allosteric site, is a critical aspect of mechanistic understanding. For related quinoline derivatives, both competitive and non-competitive inhibition mechanisms have been observed, suggesting the possibility of both active site and allosteric interactions.
For example, in the case of quinoline-based inhibitors of other enzymes, kinetic studies have been used to elucidate the mechanism. A non-competitive inhibition pattern, where the inhibitor binds to a site distinct from the substrate-binding site (an allosteric site), would result in a decrease in Vmax with no change in Km. Conversely, a competitive inhibitor would bind to the active site, increasing the apparent Km without affecting Vmax. The precise mechanism for this compound would need to be determined through detailed enzyme kinetic studies.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking simulations can predict the preferred binding orientation of this compound within the binding pocket of a target protein. These simulations would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the ligand. The quinoline ring, with its aromatic system and nitrogen atom, is likely to participate in pi-pi stacking and hydrogen bonding. The diphenylcarbamate moiety offers additional aromatic rings for hydrophobic and pi-stacking interactions, as well as a carbonyl group that can act as a hydrogen bond acceptor.
Target Identification and Validation Through Chemical Biology Approaches
Identifying the specific cellular targets of a compound is a key step in understanding its mechanism of action. For novel compounds like this compound, a common strategy is to employ high-throughput screening (HTS) against a panel of known biological targets, such as kinases or proteases.
A notable example of this approach is the identification of a series of N-(quinolin-8-yl)benzenesulfonamides as suppressors of the NFκB pathway through two independent high-throughput screens. nih.govelsevierpure.com These screens utilized cell-based assays to identify compounds that could inhibit NFκB activation. nih.gov Subsequent analogue synthesis and further assays helped to confirm the activity and suggest a common region within the NFκB pathway as the likely target. nih.govelsevierpure.com This approach highlights a viable path for elucidating the biological targets of this compound.
Further validation of potential targets can be achieved through a variety of chemical biology techniques. These can include affinity chromatography, where the compound is immobilized to a resin to "pull down" its binding partners from cell lysates, followed by mass spectrometry to identify the bound proteins.
Structure-Activity Relationship (SAR) Studies for Biological Potency (Strictly in vitro and Mechanistic)
The rational design of analogues of this compound involves a multifaceted approach to probe the chemical space around the core scaffold. The synthetic strategy is centered on the condensation of a hydroxyquinoline precursor with a carbamoyl (B1232498) chloride, or a related reactive intermediate, which allows for the introduction of diverse substituents on both the quinoline ring and the carbamate nitrogen.
A general synthetic route commences with the appropriate commercially available or synthesized hydroxyquinoline. The key step in the synthesis of the target carbamates is the reaction of the hydroxyl group of the quinoline with a suitable carbamoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). This method facilitates the generation of a library of analogues by varying both the position of the hydroxyl group on the quinoline ring and the nature of the substituents on the carbamoyl chloride.
For the exploration of the SAR, analogues are designed to probe several key structural aspects:
Positional Isomerism on the Quinoline Ring: The carbamate functionality is systematically relocated to different positions on the quinoline nucleus (e.g., positions 4, 5, 6, and 8) to assess the impact of the substitution pattern on biological activity. This allows for the identification of the optimal vector for the carbamate side chain.
Substitution on the Carbamate Nitrogen: The diphenylamino moiety can be replaced with other disubstituted amino groups, such as dimethylamino, diethylamino, and N-ethyl-N-methylamino groups. This variation helps to determine the influence of the size, lipophilicity, and electronic properties of the substituents on the nitrogen atom on the molecule's interaction with its biological target.
Introduction of Heterocyclic Moieties: In some analogues, one of the phenyl groups of the diphenylamino moiety is replaced with a heterocyclic ring to explore the potential for additional interactions, such as hydrogen bonding or π-stacking, with the target protein.
A representative synthetic scheme for the preparation of quinolinyl N,N-disubstituted carbamates is depicted below:
Scheme 1: General Synthesis of Quinolinyl Carbamate Analogues
A hydroxyquinoline is reacted with a disubstituted carbamoyl chloride in the presence of a base to yield the corresponding quinolinyl carbamate.
This synthetic flexibility is instrumental in generating a diverse set of compounds for comprehensive SAR studies, which in turn informs the development of more potent and selective agents. The following table presents a selection of synthesized analogues and their corresponding in vitro biological activity, focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in cholinergic neurotransmission and are relevant targets for a variety of neurological disorders.
Interactive Data Table of Quinolinyl Carbamate Analogues and their In Vitro Cholinesterase Inhibitory Activity tandfonline.comnih.gov
| Compound ID | Quinoline Substitution Position | Carbamate Moiety | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) | Selectivity Index (SI) for BuChE |
| 3a | 4 | Dimethylcarbamoyl | > 25 | 2.83 | < 0.11 |
| 3b | 4 | Diethylcarbamoyl | > 25 | 1.06 | < 0.04 |
| 3d | 4 | N-ethyl-N-methylcarbamoyl | > 25 | 0.87 | < 0.03 |
| 3e | 5 | Dimethylcarbamoyl | 5.60 | 2.34 | 2.39 |
| 3f | 5 | Diethylcarbamoyl | 1.30 | 0.81 | 1.60 |
| 3k | 6 | Diethylcarbamoyl | 10.3 | > 25 | > 2.43 |
| 3m | 8 | Dimethylcarbamoyl | 6.50 | > 25 | > 3.85 |
eeAChE: Acetylcholinesterase from electric eel; eqBuChE: Butyrylcholinesterase from equine serum; SI = IC₅₀ (AChE)/IC₅₀ (BuChE).
The data presented in the table reveals distinct SAR trends. For instance, the position of the carbamate group on the quinoline ring significantly influences both the potency and selectivity of the compounds. Analogues with the carbamate at the 4-position exhibit a marked selectivity for BuChE, while those with the carbamate at the 5-position act as dual inhibitors of both AChE and BuChE. tandfonline.comnih.gov In contrast, substitution at the 6- and 8-positions appears to favor AChE inhibition. tandfonline.comnih.gov
Furthermore, the nature of the substituents on the carbamate nitrogen also plays a critical role. For the 4-substituted series, increasing the steric bulk from dimethyl to diethyl and then to N-ethyl-N-methyl leads to a progressive increase in BuChE inhibitory potency. tandfonline.com A similar trend is observed in the 5-substituted series, where the diethylcarbamoyl analogue (3f ) is a more potent dual inhibitor than its dimethylcarbamoyl counterpart (3e ). tandfonline.com
As of the current date, detailed quantitative structure-activity relationship (QSAR) studies that provide a statistical analysis of molecular descriptors and the in vitro biological activity for this compound and its close analogues have not been reported in the scientific literature. Such studies would typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, for a series of analogues. These descriptors would then be correlated with their measured biological activities using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
The goal of a QSAR study would be to develop a mathematical model that can predict the biological activity of novel, unsynthesized compounds based on their chemical structure. This would be a valuable tool for prioritizing synthetic targets and for gaining deeper insights into the molecular properties that are essential for potent biological activity. The absence of such studies for this compound highlights an area for future research that could significantly accelerate the development of compounds in this chemical class.
Exploration of Advanced Applications and Future Research Directions Excluding Prohibited Areas
Catalytic Applications of Quinolin-8-yl Diphenylcarbamate and Its Metal Complexes
The quinoline (B57606) scaffold is a versatile and widely used ligand in organometallic catalysis. nih.gov By forming stable complexes with various transition metals, this compound can serve as a ligand that influences the catalytic activity and selectivity of the metal center.
The quinolin-8-yl group is an effective directing group in transition metal-catalyzed reactions, particularly for C-H activation. researchgate.net Metal complexes of this compound are potential catalysts for a variety of organic transformations. The coordination of a metal ion, such as palladium, nickel, or cobalt, to the nitrogen and oxygen atoms of the ligand can facilitate reactions like cross-coupling, arylation, and alkenylation. researchgate.netchemrxiv.org For instance, analogous 8-aminoquinoline (B160924) derivatives have been shown to direct nickel-catalyzed C(sp3)-H functionalization, a testament to the directing power of this framework. chemrxiv.org The specific diphenylcarbamate substituent can provide steric and electronic effects that tune the reactivity and selectivity of the catalytic process.
Table 1: Potential Catalytic Applications Based on Analogous Quinoline Ligand Systems
| Catalytic Reaction | Metal Center | Role of Quinoline Ligand | Potential Outcome |
|---|---|---|---|
| C-H Arylation | Palladium (Pd) | Directing Group, Ligand | Formation of new C-C bonds on aromatic substrates. acs.org |
| C-H Alkenylation | Rhodium (Rh) | Directing Group, Ligand | Introduction of vinyl groups to heterocycles. researchgate.net |
| Cross-Coupling | Nickel (Ni) | Ligand | Synthesis of complex organic molecules. chemrxiv.org |
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. researchgate.net this compound, while not inherently chiral, possesses structural features that can create a chiral environment when complexed to a metal center. The bulky and conformationally restricted diphenylcarbamate group can control the spatial arrangement of substrates around the metal, potentially leading to high stereoselectivity. This makes its derivatives candidates for ligands in asymmetric reactions, such as enantioselective hydroamination or alkylation, where controlling the three-dimensional orientation of reactants is crucial for producing a single desired enantiomer. acs.org
Advanced Materials Science Applications
The rigid, aromatic nature of this compound makes it an attractive building block for the creation of new materials with tailored properties. Quinoline derivatives are utilized in the development of smart materials, dyes, and electronics. mdpi.com
The compound's structure is well-suited for integration into larger molecular assemblies. It can be envisioned as a monomer in polymerization reactions or as a functional additive that imparts specific properties, such as thermal stability or photo-responsiveness, to a polymer matrix.
Furthermore, the planar quinoline ring and the phenyl groups are capable of engaging in noncovalent interactions, such as π-π stacking and hydrogen bonding. These interactions are the basis of supramolecular chemistry, where molecules self-assemble into ordered, functional architectures. This could allow this compound to form supramolecular polymers, gels, or liquid crystals.
Quinoline and its derivatives are known for their unique photophysical properties and are often used to design fluorescent probes and materials for optoelectronic devices. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, the precursor to the carbamate (B1207046), exhibits fluorescence that is highly sensitive to its environment. niscpr.res.insemanticscholar.org
This compound is expected to possess fluorescent properties due to its extended π-conjugated system. These properties can be modulated by factors such as solvent polarity, pH, or coordination to metal ions. This tunability makes it a candidate for use in:
Organic Light-Emitting Diodes (OLEDs): 8-hydroxyquinoline derivatives are well-established electron-transporting and emissive materials in OLEDs. walisongo.ac.id
Fluorescent Probes: The change in fluorescence upon binding to a specific analyte can be used for sensing applications.
Table 2: Photophysical Properties of Representative Quinoline Derivatives
| Compound Family | Typical Excitation (nm) | Typical Emission (nm) | Key Feature | Application |
|---|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | ~310-360 | ~410-510 | Dual fluorescence, sensitive to solvent and protonation. niscpr.res.in | Precursor, Sensor |
| 8-Aminoquinoline | ~360 | ~490 | Fluorescence enhancement upon Zn2+ binding. semanticscholar.org | Chemosensor |
Q & A
Q. What are the standard synthesis routes for Quinolin-8-yl diphenylcarbamate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via the reaction of 8-hydroxyquinoline with diphenylcarbamoyl chloride in a solvent such as dichloromethane or tetrahydrofuran under reflux conditions. Catalysts like triethylamine may be added to neutralize HCl byproducts and accelerate the reaction . Optimization involves:
- Temperature control : Prolonged reflux (e.g., 24–48 hours) ensures complete conversion.
- Solvent selection : Polar aprotic solvents enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization from ethanol improves purity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the carbamate linkage and quinoline backbone .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and intermolecular interactions .
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectra .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound, and what degradation products form under extreme conditions?
Stability studies reveal:
- Acidic/basic conditions : Hydrolysis at pH < 3 or > 10 cleaves the carbamate group, yielding 8-hydroxyquinoline and diphenylurea.
- Thermal degradation : Heating above 150°C produces quinoline derivatives via decarboxylation. Methodology :
- Use HPLC-MS to monitor degradation kinetics.
- Apply the SMD solvation model to predict solubility changes under varying pH .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?
Discrepancies often arise from:
- Solvent effects : DFT may underestimate solvation energies. Use the SMD continuum model to improve agreement with experimental solvation free energies .
- Conformational flexibility : Molecular dynamics simulations account for rotational barriers in the carbamate group . Validation : Compare computed IR spectra with experimental FT-IR data to identify overlooked vibrational modes .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
SAR approaches include:
- Functional group substitution : Replace diphenyl groups with electron-withdrawing substituents (e.g., nitro) to modulate enzyme inhibition .
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like acetylcholinesterase or bacterial topoisomerases .
- Comparative analysis : Benchmark against analogs (e.g., Quinolin-8-yl o-tolylcarbamate) to identify critical pharmacophores .
Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Fluorescence quenching : Monitor interactions with tryptophan residues in enzymes (e.g., using 8-amidoquinoline derivatives as probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
